Boc-DADec*HCl
Description
Contextualization within Protected Diamine Chemistry and Lipid Analogue Synthesis
The strategic protection of one of the two amine functionalities in a diamine is a critical step in many multi-step organic syntheses. researchgate.net Amines are inherently basic and nucleophilic, making them reactive towards a wide array of reagents. researchgate.net In molecules with two or more amine groups, such as 1,10-diaminodecane (B146516), the ability to selectively react one amine while the other remains inert is paramount. The Boc protecting group is widely used for this purpose due to its stability under many reaction conditions and its facile removal under acidic conditions. issuu.comissuu.com The synthesis of mono-Boc protected diamines can be achieved through methods like the sequential addition of hydrochloric acid and di-tert-butyl dicarbonate (B1257347) ((Boc)2O), which allows for selective protection in good yields. researchgate.net
Boc-DADecHCl is a prime example of a mono-protected diamine. The long, ten-carbon chain of the decane (B31447) backbone gives the molecule a lipid-like character. This positions Boc-DADecHCl as a valuable precursor in the synthesis of lipid analogues. nih.gov Lipids and their analogues are fundamental in understanding and manipulating biological membranes, and are key components in drug delivery systems like lipid nanoparticles (LNPs). broadpharm.com The diamine structure allows for the introduction of polar head groups or other functionalities at one end, while the lipophilic tail can be further modified or used to anchor the molecule within a lipid bilayer. beilstein-journals.org The synthesis of such lipidic diamines is an active area of research for developing novel therapeutic agents. nih.gov
Significance of Boc-DADec*HCl as a Versatile Molecular Building Block in Academic Disciplines
The utility of this compound extends across several academic disciplines due to its nature as a bifunctional building block. The protected amine offers a stable handle that can be carried through multiple synthetic steps, while the free amine hydrochloride provides a reactive site for a variety of chemical transformations.
In medicinal chemistry, long-chain diamines are incorporated into the structure of various biologically active molecules. They can act as linkers, connecting different pharmacophores, or they can be part of the core structure of a therapeutic agent. nih.gov The ability to selectively functionalize one end of the diamine chain is crucial for constructing complex molecular architectures with desired pharmacological properties.
In materials science, diamines are used in the synthesis of polymers and other macromolecules. For instance, they can be polymerized with dicarboxylic acids to form polyamides. The mono-protected nature of this compound allows for its use in the stepwise synthesis of well-defined oligomers or as a surface modifier for materials, where one end of the molecule is anchored to a surface and the other is available for further functionalization.
Furthermore, in supramolecular chemistry, the self-assembly of molecules is a key focus. The amphiphilic character of derivatives of this compound, with a polar head and a nonpolar tail, makes them interesting candidates for the study of self-assembling systems like micelles and vesicles.
Historical Development and Evolution of Research Interest in N-Protected Diaminoalkanes
The interest in N-protected diaminoalkanes is intrinsically linked to the development of protecting group chemistry, a field that gained significant momentum with the advent of peptide synthesis. The need to selectively form amide bonds without uncontrolled polymerization of amino acids necessitated the development of reliable amine protecting groups. The Boc group, introduced in the mid-20th century, quickly became a cornerstone of this field.
Initially, research focused on shorter-chain diamines, which are prevalent in many natural products and biologically active polyamines like putrescine and spermidine. issuu.com These compounds play critical roles in cellular functions, and their synthesis and modification have been a long-standing area of interest. issuu.comissuu.com
The extension of these protection strategies to longer-chain α,ω-diaminoalkanes, such as 1,10-diaminodecane, broadened the synthetic possibilities. Early methods for mono-protection were often inefficient, leading to mixtures of unprotected, mono-protected, and di-protected products that required tedious purification. researchgate.net The development of more selective and high-yielding methods for mono-N-protection, such as those reported in the early 2000s, represented a significant advancement. researchgate.netacs.org These improved synthetic routes made compounds like this compound more accessible to the wider research community.
More recently, the surge in research on lipid-based drug delivery systems, particularly for nucleic acid therapeutics, has renewed and intensified interest in long-chain functionalized lipids and their building blocks. broadpharm.com The structural features of Boc-DADecHCl make it an ideal starting material for creating novel cationic and ionizable lipids, which are essential components of these delivery platforms. This has led to an increased focus on the synthesis and application of Boc-DADecHCl and related N-protected long-chain diaminoalkanes.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-(10-aminodecyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2.ClH/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16;/h4-13,16H2,1-3H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOSSORDFZGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc Dadec*hcl
Diverse Synthetic Routes for Boc-DADec*HCl and its Derivatives
The primary challenge in synthesizing this compound lies in the selective mono-protection of the symmetrical 1,10-diaminodecane (B146516). Direct reaction with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) typically results in a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating challenging purification. sigmaaldrich.com To overcome this, several regioselective strategies have been developed.
A prevalent and effective method involves the initial mono-protonation of the diamine. By treating 1,10-diaminodecane with one equivalent of an acid, such as hydrochloric acid (HCl), one of the two chemically identical amino groups is selectively deactivated as the ammonium (B1175870) salt. The remaining free primary amine is then more nucleophilic and can react with Boc₂O to yield the mono-Boc-protected product with high selectivity. researchgate.netresearchgate.net Subsequent treatment with HCl ensures the final product is the hydrochloride salt. One study reported the synthesis of mono-Boc-1,10-diaminodecane, the free base of this compound, with a high yield of 96%. nih.gov
Another approach utilizes flow chemistry, which allows for precise control over stoichiometry and reaction time, thereby maximizing the yield of the mono-protected species. sigmaaldrich.com In this method, streams of the diamine and the protecting agent are mixed, and the conditions can be rapidly optimized to favor the desired product. sigmaaldrich.com
Optimization of Reaction Conditions and Yields
The efficiency of mono-Boc protection is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, stoichiometry of reagents, and the use of catalysts.
For the acid-mediated mono-protection, the slow and controlled addition of Boc₂O is crucial to prevent the formation of the di-protected byproduct. researchgate.net Methanol (B129727) is often employed as the solvent, and the reaction is typically conducted at room temperature. researchgate.netscielo.org.mx A facile route involving the sequential addition of one mole of HCl and one mole of Boc₂O to various symmetrical and unsymmetrical diamines has been shown to produce mono-Boc-protected products in high yields without the need for tedious chromatography. researchgate.netresearchgate.net This method has been successfully applied to produce mono-Boc-protected diamines on a large scale. researchgate.net
The use of catalysts has also been explored to improve efficiency. Iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at ambient temperature. organic-chemistry.org Combining the strategy of mono-protonation with an acid (like trifluoroacetic acid, TFA) and iodine catalysis has been reported to improve yields for the mono-Boc protection of valuable diamines. sciforum.net
| Diamine | Protection Method | Solvent | Yield (%) | Reference |
| 1,10-Diaminodecane | Boc₂O | Chloroform | 96 | nih.gov |
| Ethylenediamine | 1. HCl, 2. Boc₂O | 50% aq. Methanol | 87 | researchgate.netresearchgate.net |
| 1,4-Diaminobutane | 1. HCl, 2. Boc₂O | 50% aq. Methanol | 81 | researchgate.net |
| 1,6-Diaminohexane | 1. HCl, 2. Boc₂O | 50% aq. Methanol | 65 | researchgate.net |
| Piperazine | Boc₂O (0.8 equiv) | Methanol (Flow) | 45 | sigmaaldrich.com |
| Bispidine | 1. TFA, 2. Boc₂O, I₂ | Methanol | 55 | sciforum.net |
| This table presents a selection of reported yields for the mono-Boc protection of various diamines, highlighting the effectiveness of different synthetic strategies. |
Stereoselective and Regioselective Synthesis Strategies (if applicable to known derivatives)
For an achiral molecule like 1,10-diaminodecane, the primary concern during mono-protection is regioselectivity—ensuring only one of the two identical amino groups reacts. The methods described above, particularly the mono-protonation strategy, are designed to achieve this regioselectivity. researchgate.netresearchgate.net For unsymmetrical diamines, these methods can also be regioselective, with the less hindered or more nucleophilic amine being preferentially protected. scielo.org.mx
While stereoselectivity is not a factor in the synthesis of Boc-DADecHCl itself, it becomes critical when Boc-DADecHCl is used to synthesize more complex, chiral derivatives. For instance, if the free amine of this compound is coupled with a chiral carboxylic acid or used in a reaction that generates a new stereocenter, the principles of stereoselective synthesis would apply to these subsequent transformations.
Functionalization and Derivatization Strategies Utilizing this compound
The synthetic utility of this compound stems from the orthogonal nature of its two amine functionalities. The primary amine hydrochloride can be readily utilized for nucleophilic substitution or acylation reactions, while the Boc-protected amine remains unreactive under these conditions. Subsequently, the Boc group can be removed under acidic conditions to liberate the second primary amine for further functionalization.
Amidation and Esterification Reactions
The free primary amine of this compound (or its free base form, N-Boc-1,10-diaminodecane) is readily acylated to form amides. This is a common strategy for incorporating the flexible ten-carbon diamine linker into larger molecules. The reaction typically involves coupling with a carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com For example, various indole-3-carboxylic acids have been coupled to Boc-protected polyamines using this method. mdpi.com Another effective coupling agent is 1-propylphosphonic anhydride (B1165640) (T3P), which has been used to synthesize bispyridine-based ligands from isonicotinic acid and various diaminoalkanes, including 1,10-diaminodecane. jove.com
Esterification reactions involving the amine functionality are less common than amidation. However, the free amine could, in principle, react with an activated ester or acyl chloride. More relevant is the use of the deprotected amine (after Boc removal) to react with a molecule containing a carboxylic acid, while the other end of the molecule has been functionalized via an ester linkage. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for forming esters, even with sensitive substrates. organic-chemistry.org A similar method using Boc-anhydride as the activating agent for the carboxylic acid also provides a convenient route to esters. researchgate.net
| Starting Material | Reagent(s) | Product Type | Key Features | Reference |
| N-Boc-polyamine | Indole-3-carboxylic acid, EDC·HCl, HOBt | Indole-3-carboxamide | Amide bond formation at the free amine terminus. | mdpi.com |
| 1,10-Diaminodecane | Isonicotinic acid, T3P, Et₃N | Bispyridine ligand | Amide bond formation linking isonicotinic acid to the diamine. | jove.com |
| N-Boc-amino acid | Alcohol, DCC, DMAP | Ester | Steglich esterification for coupling acids and alcohols. | organic-chemistry.org |
| N-Boc-β-amino acid | C-protected β-amino acid, Boronic acid catalyst | β-dipeptide | Direct amidation catalyzed by boronic acid. | researchgate.net |
| This table summarizes various functionalization reactions applicable to N-Boc protected diamines like Boc-DADecHCl.* |
Selective Deprotection Methods and Subsequent Functionalization
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The Boc group on this compound can be selectively cleaved to expose the second primary amine, making it available for further reactions.
Common deprotection protocols involve treatment with strong acids such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM), or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. nih.govmdpi.comresearchgate.net For instance, treatment with methanolic HCl is a common method to yield the water-soluble hydrochloride salt of the fully deprotected diamine conjugate. nih.gov The choice of deprotection reagent can be critical to avoid side reactions with other functional groups present in the molecule. Using 4M HCl in dioxane is reported to be a fast, efficient, and selective method for deprotecting Nα-Boc groups, even in the presence of tert-butyl esters. researchgate.net
Once deprotected, the newly freed amine can undergo the same types of reactions as the original primary amine, such as amidation, allowing for the synthesis of symmetrical or unsymmetrical molecules. jove.com This sequential functionalization is a key advantage of using building blocks like this compound.
Conjugation Chemistry for Advanced Molecular Architectures
This compound and similar mono-protected diamines are extensively used as linkers in conjugation chemistry to build advanced molecular architectures. The ten-carbon chain provides a flexible, lipophilic spacer that can be used to connect different molecular entities, such as a targeting moiety and a therapeutic agent in drug delivery systems. uu.senih.gov
Exploration of Chemical Reactivity and Reaction Mechanisms Involving this compound
The reactivity of this compound is dictated by its two distinct functional groups: the free primary amine (as a hydrochloride salt) and the tert-butoxycarbonyl (Boc) protected amine. This differential protection allows for a range of chemical transformations to be carried out selectively at either end of the decane (B31447) chain.
The primary amine, present as a hydrochloride salt, is a key site of reactivity. Prior to reaction, the free amine is typically liberated by treatment with a base. This unmasked nucleophilic amine can then participate in a variety of reactions. For instance, it readily reacts with electrophilic partners such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (aldehydes and ketones). medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com These reactions, primarily nucleophilic acyl substitution or nucleophilic addition, are fundamental in peptide synthesis and the conjugation of molecules. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com
The other key transformation involving this compound is the deprotection of the Boc group. The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.org However, it can be efficiently cleaved under mild acidic conditions. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com The mechanism of this deprotection is a critical aspect of its utility.
The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.com This initial protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent steps. The resonance stabilization of the protonated intermediate places a partial positive charge on the oxygen atom attached to the tert-butyl group. chemistrysteps.com This polarization weakens the oxygen-tert-butyl bond, leading to its cleavage and the formation of a stable tert-butyl carbocation and carbamic acid. chemistrysteps.com The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and the free amine. chemistrysteps.com The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com
A general procedure for the removal of the Boc group involves dissolving the Boc-protected compound in a solution of 1M HCl in methanol and stirring at room temperature for several hours. echemi.comwindows.net The progress of the deprotection can be monitored by thin-layer chromatography (TLC). echemi.comwindows.net
The selective reactivity of this compound is exemplified in its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com In this context, the free amine can be coupled to one part of the target molecule, and after deprotection of the Boc group, the newly revealed amine can be attached to the second part, thus bridging the two components. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com
The synthesis of mono-Boc-protected diamines, such as the parent compound of this compound, can be achieved through several methods. One common approach involves the reaction of an excess of the diamine with di-tert-butyl dicarbonate (Boc₂O). kiku.dk Another strategy for selective mono-protection is to first protonate one of the amino groups with one equivalent of an acid, effectively protecting it as a salt, and then reacting the remaining free amine with Boc₂O. sciforum.netscielo.org.mx For instance, a facile method involves the sequential addition of one mole of HCl and one mole of (Boc)₂O, followed by neutralization. researchgate.net
The following tables summarize typical reactions involving the functional groups present in this compound.
Table 1: Reactivity of the Primary Amine
| Reactant | Reaction Type | Product Type |
| Carboxylic Acid (with coupling agent) | Amide Coupling | N-Acyl-diaminodecane |
| Activated NHS Ester | Acylation | N-Acyl-diaminodecane |
| Aldehyde | Reductive Amination | Secondary Amine |
| Ketone | Reductive Amination | Secondary Amine |
This table is based on the general reactivity of primary amines as described in the search results. medchemexpress.comchemdad.commedchemexpress.cnbroadpharm.com
Table 2: Deprotection of the Boc Group
| Reagent | Conditions | Product |
| Trifluoroacetic Acid (TFA) | Room Temperature | 1,10-Diaminodecane |
| 1M HCl in Methanol | Room Temperature, 6h | 1,10-Diaminodecane Dihydrochloride |
This table is based on general Boc deprotection protocols and specific examples found in the search results. chemistrysteps.commasterorganicchemistry.comechemi.comwindows.net
Boc Dadec*hcl As a Scaffold in Supramolecular Chemistry and Self Assembly
Fundamental Principles of Boc-DADec*HCl-Mediated Self-Assembly
The spontaneous organization of this compound molecules into ordered structures is a process governed by a delicate balance of non-covalent interactions and thermodynamic and kinetic factors. Supramolecular chemistry focuses on these weaker, reversible interactions that dictate the assembly of molecules into larger, functional systems. wikipedia.org
Role of Non-Covalent Interactions in Assembly Processes
The self-assembly of this compound is primarily driven by a combination of non-covalent forces. nih.gov These interactions, though significantly weaker than covalent bonds, collectively provide the stability for the formation of supramolecular architectures. wikipedia.orgbasicmedicalkey.com
Hydrophobic Interactions: The long decyl (C10) chain of this compound is inherently hydrophobic. In aqueous environments, these chains tend to minimize their contact with water molecules, driving them to aggregate. This hydrophobic effect is a major contributor to the initial formation of molecular assemblies. nih.gov
Hydrogen Bonding: The Boc-protected amine group and the terminal amine hydrochloride can participate in hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms, are highly directional and play a crucial role in defining the specific arrangement of molecules within an assembly. basicmedicalkey.comlibretexts.org
Electrostatic Interactions: The presence of the hydrochloride salt introduces ionic interactions. The positively charged ammonium (B1175870) group and the chloride counter-ion can engage in electrostatic attractions, further influencing the packing and morphology of the resulting supramolecular structures.
Kinetic and Thermodynamic Aspects of Assembly
The formation of ordered structures from individual molecules is a process governed by both kinetic and thermodynamic principles. nih.govresearchgate.net Thermodynamics dictates the final, most stable state of the system, while kinetics controls the pathway and rate at which this state is reached. nih.govcam.ac.uk
Thermodynamics: The self-assembly process is driven by a decrease in the Gibbs free energy of the system. The final, aggregated state represents a thermodynamic minimum, where the enthalpic gains from favorable non-covalent interactions and the entropic gains from the release of water molecules from the hydrophobic chains outweigh the entropic loss associated with ordering the this compound molecules. mdpi.com The relative stability of different possible structures (e.g., micelles vs. vesicles) is a key thermodynamic consideration. researchgate.net
Kinetics: The pathway of assembly can be complex, often involving the formation of intermediate, metastable structures. researchgate.netmdpi.com The rate of assembly is influenced by factors such as concentration, temperature, and solvent conditions. Understanding the kinetics is crucial for controlling the self-assembly process to achieve desired structures. nih.gov For instance, a system might be kinetically trapped in a less stable form if the activation energy to reach the most stable thermodynamic product is too high. mdpi.com
Characterization of Supramolecular Architectures Derived from this compound
The amphiphilic nature of this compound allows for the formation of various supramolecular architectures in solution, primarily in aqueous media. The specific morphology of these assemblies is a function of concentration, pH, and temperature.
Micellar Systems and Vesicle Formation
At concentrations above a critical micelle concentration (cmc), amphiphilic molecules like this compound can aggregate to form micelles. In these structures, the hydrophobic decyl chains form a core, shielded from the aqueous environment, while the hydrophilic Boc-protected amine and hydrochloride groups are exposed at the surface.
Under certain conditions, a transition from micelles to vesicles can occur. pku.edu.cnnih.gov Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. This transition is often influenced by changes in molecular packing, which can be triggered by factors like pH or the addition of other molecules. rsc.org The formation of vesicles from micellar solutions can be observed through techniques like dynamic light scattering and transmission electron microscopy. pku.edu.cn
| Assembly Type | Typical Morphology | Driving Force for Transition |
| Micelles | Spherical or wormlike aggregates with a hydrophobic core. rsc.org | Hydrophobic effect minimizing contact of alkyl chains with water. |
| Vesicles | Spherical structures with an aqueous core enclosed by a bilayer. nih.gov | Changes in molecular packing parameters, often induced by pH or co-assembly. pku.edu.cnrsc.org |
Fibrillar and Gel-Phase Assemblies
In addition to micelles and vesicles, certain amphiphilic molecules, particularly peptide-based ones, can form elongated fibrillar structures. nih.gov These fibrils can entangle to form a three-dimensional network, leading to the formation of a gel phase. The formation of these structures is often a result of strong, directional interactions like hydrogen bonding, which favor one-dimensional growth. rsc.org While specific studies on this compound forming fibrils are not prevalent, related N-terminally protected amino acids and dipeptides are known to self-assemble into nanotubes and other fibrillar structures. rsc.org The process of fibril formation is often cooperative, following a nucleation and growth mechanism. nih.gov
Co-Assembly Phenomena with Other Molecular Entities
Boc-DADecHCl can also participate in co-assembly with other molecules, leading to the formation of mixed supramolecular structures with novel properties. For example, the incorporation of other surfactants or polymers can influence the size, shape, and stability of the resulting assemblies. The co-assembly of anionic and cationic surfactants, for instance, can lead to the formation of various microstructures due to strong electrostatic interactions. pku.edu.cn Similarly, the co-assembly of Boc-DADecHCl with other amphiphiles could be used to tune the properties of the resulting micelles or vesicles for specific applications.
Influence of Environmental Parameters on this compound Assembly States
The self-assembly of Boc-DADecHCl into ordered supramolecular structures is a dynamic process governed by a delicate balance of non-covalent interactions. These interactions, including hydrophobic effects, hydrogen bonding, and electrostatic forces, can be finely tuned by adjusting various environmental parameters. This section explores the profound influence of pH, ionic strength, temperature, and solvent composition on the aggregation behavior and morphology of Boc-DADecHCl assemblies.
The primary amine group in this compound is a key determinant of its self-assembly behavior, as its protonation state is directly controlled by the pH of the aqueous solution. The hydrochloride salt form indicates that the terminal amine is protonated (-NH3+). This positive charge significantly influences the electrostatic interactions between molecules.
At low pH, the terminal amine group is fully protonated, leading to strong repulsive electrostatic forces between the head groups of the this compound molecules. These repulsive forces counteract the hydrophobic attraction between the decane (B31447) chains, potentially hindering extensive self-assembly or leading to the formation of smaller, loosely packed micelles. As the pH of the solution is increased towards the pKa of the primary amine (typically around 10-11 for long-chain alkylamines), the degree of protonation decreases. This reduction in electrostatic repulsion allows the hydrophobic interactions to dominate, promoting the formation of larger and more complex aggregates such as vesicles or lamellar structures.
The ionic strength of the solution also plays a crucial role. The addition of salt screens the electrostatic repulsion between the protonated amine head groups. Consequently, at a given pH where the amine is protonated, increasing the ionic strength can induce aggregation or a transition to more compact and ordered structures. This effect is analogous to the salt-induced micellization observed in conventional ionic surfactants. The interplay between pH and ionic strength allows for precise control over the size, shape, and stability of the resulting supramolecular assemblies. For instance, in related systems involving diaminated hydrocarbons, pH changes have been shown to modulate swelling and drug release properties in hydrogels, underscoring the importance of the protonation state of amine groups in controlling macro-scale properties. researchgate.net
Table 1: Predicted Influence of pH and Ionic Strength on this compound Assembly
| pH Range | Predominant Amine State | Expected Intermolecular Forces | Probable Assembly State |
| Acidic (pH < 7) | Protonated (-NH3+) | Strong electrostatic repulsion, hydrophobic attraction | Monomers or small spherical micelles |
| Neutral to Mildly Basic (pH 7-10) | Partially deprotonated (-NH2) | Reduced repulsion, increasing hydrophobic effect | Larger aggregates (e.g., worm-like micelles, vesicles) |
| Basic (pH > 10) | Neutral (-NH2) | Dominant hydrophobic interactions, hydrogen bonding | Lamellar sheets, larger vesicles, or precipitation |
| Effect of Increasing Ionic Strength | - | Shielding of electrostatic repulsion | Promotes aggregation at any given pH |
Temperature is a critical parameter that can induce phase transitions in the self-assembled structures of this compound. The hydrophobic effect, which is the primary driving force for the aggregation of the decane tails, is entropically driven and generally strengthens with an increase in temperature, up to a certain point. However, temperature also affects the solubility of the monomer and the fluidity of the assembled alkyl chains.
For many amphiphilic molecules, a critical micellization temperature (CMT) exists, below which monomers are favored and above which self-assembly occurs. Furthermore, assembled structures can undergo temperature-induced transitions. For instance, an assembly of this compound might exist in a more ordered, gel-like state at lower temperatures where the alkyl chains are tightly packed. As the temperature rises, these chains gain kinetic energy and mobility, leading to a transition to a more fluid, liquid-crystalline state. This is analogous to the main phase transition temperature (Tm) in lipid bilayers.
In studies of similar self-assembling systems, such as those involving ditopic guanine (B1146940) end-capped alkanes, assemblies have been shown to be stable at elevated temperatures (e.g., 50 °C). nih.gov This suggests that the non-covalent interactions, once formed, can be robust within a certain temperature range. However, at very high temperatures, the increased kinetic energy can overcome the weak non-covalent forces holding the assembly together, leading to its dissociation back into monomers.
Table 2: Hypothetical Temperature-Dependent Transitions for this compound Assemblies
| Temperature Range | Alkyl Chain State | Assembly Characteristics | Potential Transition |
| Low Temperature | Ordered/Gel-like | Highly ordered, less dynamic structures | - |
| Intermediate Temperature | Fluid/Liquid-crystalline | More dynamic, fluid assemblies | Gel-to-liquid crystalline transition |
| High Temperature | Disordered | Dissociation of assemblies into monomers | Disassembly |
The choice of solvent profoundly impacts the self-assembly of amphiphilic molecules like this compound. The process is driven by the solvophobic effect; in aqueous solutions, this is the hydrophobic effect. The unfavorable interaction between the nonpolar decane tails and water molecules drives the aggregation of the tails to minimize their contact with the solvent.
Introducing an organic co-solvent can drastically alter the self-assembly landscape. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can disrupt the hydrogen bonding network of water and may solvate the hydrophobic portions of the molecule to some extent, thereby increasing the critical aggregation concentration or even preventing assembly altogether if their concentration is high enough. In some cases, the use of specific organic solvents can lead to the formation of different types of aggregates than those formed in pure water. For example, in systems involving guanine-PNA groups linked by diaminoalkanes, assemblies were formed by adding a DMSO monomer solution to water. nih.gov
The polarity, hydrogen bonding capability, and size of the solvent molecules all play a part in determining the final supramolecular architecture. In less polar solvents, where the hydrophobic effect is weak or absent, self-assembly might be driven by other interactions, such as hydrogen bonding between the amine and carbamate (B1207046) groups, leading to inverted structures where the polar groups form the core of the assembly. The ability to control self-organization through the solvent environment is a powerful tool in designing functional supramolecular materials.
Table 3: Summary of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | tert-butyl (10-aminodecyl)carbamate hydrochloride |
| Boc-1,10-diaminodecane | tert-butyl (10-aminodecyl)carbamate |
| 1,10-diaminodecane (B146516) | Decane-1,10-diamine |
| DMSO | Dimethyl sulfoxide |
| DMF | Dimethylformamide |
Integration of Boc Dadec*hcl in Advanced Material Science Research
Utilization of Boc-DADecHCl in Polymer Chemistry and Polymeric Nanostructures
The distinct functionalities of Boc-DADec*HCl allow it to be strategically incorporated into polymeric architectures. The primary amine can act as a monomer in step-growth polymerization reactions, while the Boc-protected amine provides a latent reactive site that can be revealed under specific conditions.
The unprotected parent compound, 1,10-diaminodecane (B146516), is a well-established comonomer in the synthesis of polyamides, such as certain types of nylons. palmarychem.comsigmaaldrich.com It reacts with dicarboxylic acids or their derivatives to form robust polymers with repeating amide linkages. researchgate.net Research has shown that polyamides incorporating long-chain diamines like 1,10-diaminodecane exhibit properties that bridge those of traditional polycondensates and polyolefins, influenced heavily by the long methylene (B1212753) sequences. acs.org For instance, polymers synthesized with 1,10-diaminodecane have been investigated for their thermal properties and solubility. escholarship.org
By using this compound, chemists can synthesize polymers with pendant Boc-protected groups. The free amine hydrochloride can participate in polymerization, for example, with diacyl chlorides, to form a polyamide. The resulting polymer chain would feature the Boc-protected amine at regular intervals. This approach is a cornerstone of solid-phase peptide synthesis, where Boc-protected amino acids are sequentially coupled to build complex polypeptide chains. google.com A similar strategy can be envisioned for creating functional polyamides with precisely placed reactive groups.
Furthermore, the amphiphilic nature of molecules derived from this compound can drive the formation of polymeric nanostructures. researchgate.net Following polymerization, the resulting polymer chains can self-assemble into organized structures like micelles or vesicles in selective solvents. The hydrophobic decane (B31447) segments would form the core of these nanostructures, while the hydrophilic or functional end-groups would be exposed to the surrounding medium. This self-assembly is a fundamental principle in creating nanocarriers for various applications. wikipedia.org
A direct application of a related compound, Boc-DAdec-OH (the carboxylic acid derivative), has been documented in the manual solid-phase synthesis of depsipeptide analogues, highlighting the utility of the Boc-protected decane scaffold in creating complex polymeric molecules. ub.edu
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Polymer Type | Co-monomer Example | Key Feature of Resulting Polymer | Potential Application Area |
| Polyamide | Adipoyl chloride | Pendant Boc-protected amines | Functional materials, reactive polymers |
| Polyurea | Hexamethylene diisocyanate | Pendant Boc-protected amines | Coatings, elastomers |
| Polyimide | Pyromellitic dianhydride | Thermally stable backbone with latent amine groups | High-performance materials, electronics |
Design and Fabrication of Soft Materials Incorporating Boc-DADecHCl Derived Units
Soft materials, such as gels and liquid crystals, are characterized by their unique viscoelastic properties and responsiveness to external stimuli. The molecular structure of this compound is well-suited for designing molecules that can self-assemble into these materials. The combination of a long, flexible hydrocarbon tail and a polar head group (amine/protected amine) makes it an amphiphile, a primary requirement for self-assembly in solution. mdpi.com
Organogelators are molecules that can immobilize organic solvents at low concentrations, forming a thermally reversible, non-covalently linked network. Studies on bisamides derived from 1,10-diaminodecane and stearic acid have shown their capacity to act as effective organogelators. acs.org The self-assembly is driven by hydrogen bonding between the amide groups and van der Waals interactions between the long alkyl chains. By analogy, derivatives of this compound, where the free amine is converted into an amide or another functional group capable of directional non-covalent interactions, could be designed as building blocks for organogels.
Hydrogels, which are three-dimensional networks that swell in water, can also be fabricated from these units. Supramolecular hydrogels are formed through the self-assembly of small molecules (hydrogelators) in water. nih.gov While direct evidence for this compound as a hydrogelator is not available, its structure provides a template. For instance, modifying the free amine with a peptide sequence or a sugar moiety could create a bola-amphiphile that self-assembles into nanofibers, forming a hydrogel network in water. researchgate.net
In the field of liquid crystals, molecules with rigid cores and flexible tails are often employed. shu.ac.uk While the decane chain of this compound is flexible, it can be attached to a rigid mesogenic unit (like azobenzene (B91143) or biphenyl) to create molecules with liquid crystalline properties. The long alkyl chain would contribute to the fluidity and phase behavior of the material. mdpi.com
Table 2: Influence of this compound Structural Features on Soft Material Formation
| Structural Feature | Role in Self-Assembly | Resulting Soft Material Property |
| C10 Alkyl Chain | Van der Waals interactions, hydrophobicity | Determines packing, gel stability, phase transition temperatures |
| Terminal Amine | Hydrogen bonding, site for chemical modification | Directs assembly, provides anchor point for creating gelators |
| Boc-Protected Amine | Steric bulk, latent functionality | Influences molecular packing, can be used for post-assembly modification |
Surface Modification and Interface Science Applications of Boc-DADecHCl Conjugates
Modifying the surface of a material is a powerful strategy to control its properties, such as wettability, biocompatibility, and chemical reactivity, without altering its bulk characteristics. acs.org this compound is an excellent candidate for surface modification due to its ability to form self-assembled monolayers (SAMs) and its terminal reactive group. wikipedia.orgdyenamo.se
The free primary amine of Boc-DADecHCl can be used to anchor the molecule to a variety of substrates. For example, it can form covalent bonds with surfaces rich in carboxylic acids, epoxides, or isocyanates. In one study, the parent 1,10-diaminodecane was successfully grafted onto a glassy carbon electrode to create a sensor platform. researchgate.net This demonstrates the ability of the diamine backbone to attach to surfaces. Using Boc-DADecHCl in a similar process would result in a surface decorated with Boc-protected amines.
These Boc groups serve two purposes. First, they present a chemically distinct and relatively non-polar interface. Second, and more importantly, they can be removed using an acidic treatment to expose a fresh layer of reactive primary amines. nih.gov This "grafting-to" followed by deprotection is a versatile method for creating functional surfaces. This new amine layer can then be used to immobilize other molecules, such as proteins, DNA, or fluorescent dyes, enabling applications in biosensors, biocompatible coatings, and patterned surfaces. mdpi.com
The formation of well-ordered SAMs is driven by the chemisorption of the head group (the amine) and the self-organization of the long alkyl tails. uni-tuebingen.de The ten-carbon chain of this compound is long enough to promote significant van der Waals interactions, leading to a densely packed and organized monolayer. Such ordered surfaces can act as barriers, lubricants, or templates for further molecular assembly.
Exploration of Responsive Materials Derived from Boc-DADecHCl Scaffolds
"Smart" or responsive materials can change their properties in response to external stimuli like pH, temperature, or light. mdpi.combeilstein-journals.org The Boc protecting group is the key to imparting pH-responsiveness to materials derived from this compound. The tert-butoxycarbonyl group is stable under neutral and basic conditions but is readily cleaved in the presence of acid (e.g., trifluoroacetic acid or moderate hydrochloric acid) to yield a primary amine, carbon dioxide, and isobutylene (B52900). mdpi.com
This pH-responsiveness can be integrated into various material formats:
Responsive Scaffolds: In tissue engineering, scaffolds that change their properties in response to the local cellular environment are highly desirable. uni-tuebingen.de A scaffold functionalized with this compound could be designed to degrade or release therapeutic agents in the slightly acidic microenvironment of a tumor or an inflammation site. mdpi.com
Smart Surfaces: A surface coated with this compound-derived molecules could be switched from a neutral, hydrophobic state to a positively charged, hydrophilic state. This could be used to control cell adhesion and detachment or to create gates in microfluidic devices that open or close in response to pH changes.
Self-Immolative Linkers: The Boc group is a component of self-immolative linkers, which are designed to release a payload molecule upon a triggering event. mdpi.commdpi.com Incorporating the this compound motif into such systems could allow for the acid-triggered release of drugs or imaging agents.
While research may not have extensively focused on this compound specifically for these applications yet, the fundamental chemical principles of its constituent parts—the long alkyl chain, the primary amine, and the acid-labile Boc group—establish it as a highly promising building block for the next generation of advanced, functional, and responsive materials.
Fundamental Biophysical and Biochemical Investigations of Boc Dadec*hcl and Its Analogues
Mechanistic Studies of Interactions with Model Biomembranes and Lipid Bilayers
The interaction of cationic amphiphiles with cell membranes is a cornerstone of many biological processes and pharmacological applications. Boc-DADec*HCl, with its defined hydrophobic and cationic regions, is an excellent candidate for studying these interactions.
Membrane Permeation and Disruption Mechanisms in Model Systems
The structure of this compound suggests that its interaction with lipid bilayers is primarily driven by a combination of hydrophobic and electrostatic forces. The long, ten-carbon alkyl chain facilitates insertion into the hydrophobic core of the membrane. researchgate.net This insertion can lead to a disruption of the local lipid packing, potentially inducing defects or pores in the bilayer. rsc.org Studies on similar long-chain alkylamines have shown that the length of the hydrophobic chain is a critical determinant of their membrane-disruptive capabilities. Longer chains lead to stronger hydrophobic interactions and a greater propensity to perturb the membrane structure. acs.org
The process of permeation for a molecule like this compound is complex. The initial approach to the membrane is likely mediated by the electrostatic attraction between the positively charged amine group and the negatively charged components of many model biomembranes (e.g., those containing phosphatidylserine (B164497) or phosphatidylglycerol). rsc.org Once in proximity, the hydrophobic decane (B31447) tail can partition into the lipid core. This insertion is a key step that can lead to increased membrane fluidity or, at higher concentrations, significant disruption and permeabilization. The bulky Boc group at the other end of the molecule may act as an anchor at the membrane interface or sterically hinder full translocation across the bilayer.
Lipid-Boc-DADec*HCl Electrostatic and Hydrophobic Interactions
The primary driving forces for the association of this compound with lipid bilayers are electrostatic and hydrophobic interactions.
Electrostatic Interactions: The hydrochloride salt of the terminal amine group ensures that at physiological pH, this end of the molecule is protonated and carries a positive charge. This charge facilitates a strong electrostatic attraction to the negatively charged headgroups of anionic phospholipids, such as phosphatidylserine (PS) or phosphatidylglycerol (PG), which are often used in model membrane systems. rsc.org This initial binding localizes the molecule at the membrane surface, increasing the effective concentration for subsequent hydrophobic insertion. For zwitterionic lipids like phosphatidylcholine (PC), the interaction is weaker but can still occur through interactions with the phosphate (B84403) group. acs.org
The interplay between these two forces dictates the orientation and depth of penetration of this compound into the membrane. The charged amine group tends to anchor at the polar headgroup region, while the decane chain plunges into the hydrophobic core. sigmaaldrich.com Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful techniques used to quantify these interactions, providing data on binding affinity, enthalpy, and the effect of the molecule on the lipid phase transition. ucm.esnih.gov
| Parameter | Description | Expected Trend for Long-Chain Monoamines | Technique |
|---|---|---|---|
| Binding Affinity (Ka) | Strength of the interaction between the molecule and the lipid bilayer. | Increases with alkyl chain length due to enhanced hydrophobicity. mdpi.com | Isothermal Titration Calorimetry (ITC) |
| Enthalpy of Binding (ΔH) | Heat change upon binding, reflecting the nature of the interaction. | Can be endothermic or exothermic depending on the balance of forces. nih.gov | Isothermal Titration Calorimetry (ITC) |
| Lipid Phase Transition (Tm) | Temperature of the main gel-to-liquid crystalline phase transition of the lipid bilayer. | Often broadened and shifted, indicating disruption of lipid packing. ucm.es | Differential Scanning Calorimetry (DSC) |
Enzymatic Recognition and Biocatalytic Modifications of this compound
The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of chemical conditions, including those typically employed in enzymatic reactions. seplite.com Generally, the Boc group is not susceptible to cleavage by common classes of enzymes like proteases or esterases under physiological conditions. Its removal is typically achieved through chemical methods, most commonly using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. acsgcipr.orgdiva-portal.org
Research into the enzymatic modification of Boc-protected amines is limited. While some specialized lipases and esterases have been identified that can cleave tert-butyl esters, their activity on the highly stable carbamate (B1207046) linkage of a Boc-protected amine is not well-documented. nih.govacs.org There is evidence that some lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the kinetic resolution of N-Boc-protected diamines, but this involves acylation of the free amine rather than modification of the Boc group itself. jscimedcentral.com Similarly, ω-transaminases have been used in the synthesis of chiral amines from N-Boc-protected ketones, again without affecting the Boc protecting group. almacgroup.com
Therefore, in the context of in vitro research, this compound is generally considered to be enzymatically inert with respect to its protected amine. Any biocatalytic modification would likely target the free primary amine at the other end of the decane chain. The primary value of the Boc group in this context is to allow for selective chemical modification of the free amine, with the Boc group being removed in a subsequent, non-enzymatic step.
Investigation of Molecular Recognition Events Involving this compound in Model Systems
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. csic.es this compound, with its distinct functional groups, can participate in molecular recognition events as a "guest" molecule with various synthetic or biological "host" systems.
The recognition is governed by a combination of factors:
Hydrogen Bonding: The protonated primary amine can act as a hydrogen bond donor, while the carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor.
Electrostatic Interactions: The positive charge of the aminodecyl moiety allows for strong interactions with negatively charged hosts, such as crown ethers or calixarenes functionalized with carboxylate groups. acsgcipr.org
Hydrophobic Interactions: The C10 alkyl chain can be encapsulated within the hydrophobic cavities of host molecules like cyclodextrins or certain deep-cavity calixarenes. beilstein-journals.org
Steric Factors: The bulky tert-butyl group of the Boc moiety imposes significant steric constraints, influencing how the molecule can fit into a host's binding site. This can be a key determinant of selectivity.
Studies on the recognition of diaminoalkanes have shown that host molecules can be designed to selectively bind guests based on the length of the alkyl chain separating the two amine groups. acsgcipr.org For this compound, a host would need to accommodate both the long, flexible decane chain and the different steric and electronic properties of the two termini. For instance, a receptor might have a hydrophobic pocket for the decane chain and a specific binding site for the protonated amine, while the Boc-protected end remains outside the primary binding cavity.
Role as a Precursor for Biochemical Probes in in vitro Research
One of the most significant applications of this compound in biochemical research is its use as a versatile precursor for the synthesis of custom biochemical probes. acsgcipr.org The mono-protected nature of the diamine is crucial, as it allows for the sequential and controlled introduction of different functionalities.
The synthetic strategy typically involves:
Coupling to the Free Amine: The reactive primary amine of this compound is coupled to a molecule of interest, such as a peptide, a fluorophore, or a specific ligand. researchgate.netsigmaaldrich.com
Deprotection: The Boc group is removed under acidic conditions to reveal a new primary amine. diva-portal.org
Further Functionalization: This newly exposed amine can then be coupled to another molecular entity, such as a solid support for solid-phase synthesis, a quenching molecule for a FRET probe, or a targeting moiety.
This step-wise approach makes this compound an ideal linker or spacer in the construction of complex molecular tools. For example, it has been used in the synthesis of:
Fluorogenic Protease Substrates: Where the diamine linker separates a fluorophore from a quencher, which are then liberated upon enzymatic cleavage of an attached peptide sequence. rsc.org
Targeted Drug Conjugates: Linking a cytotoxic agent to a molecule that targets a specific receptor on cancer cells. nih.gov
PROTACs (Proteolysis-Targeting Chimeras): Boc-protected diamine linkers are used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein. rsc.org
Surface Modification: Grafting molecules onto surfaces for immunoassays or other binding studies, where the diamine acts as a spacer to present the molecule away from the surface. researchgate.netnih.gov
| Probe Type | Role of this compound Linker | Example Application |
|---|---|---|
| Fluorescent Probes | Separates a fluorophore and a quencher; provides a point of attachment for a targeting ligand. | Real-time monitoring of enzyme activity. |
| Peptidomimetics | Acts as a scaffold to mimic peptide structures with enhanced stability. rsc.org | Studying receptor-ligand interactions. |
| PROTACs | Connects two different protein-binding moieties with optimal spacing. rsc.org | Targeted protein degradation in cancer research. |
| Surface-Immobilized Ligands | Covalently attaches ligands to a solid support for binding assays. researchgate.net | High-throughput screening and immunoassays. |
Advanced Analytical and Characterization Techniques for Boc Dadec*hcl Research
High-Resolution Spectroscopic Methodologies
Spectroscopic methods are indispensable for probing the molecular structure and properties of Boc-DADec*HCl at an atomic level.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence of all key structural motifs. The nine protons of the tert-butyl group on the Boc protector produce a characteristic singlet peak around 1.45 ppm. beilstein-journals.org The protons of the long methylene (B1212753) (-(CH₂)₇-) chain appear as a complex multiplet or a series of overlapping signals, typically between 1.2 and 1.6 ppm. The protons on carbons adjacent to the functional groups (the α-carbon and the carbon bearing the second amino group) are shifted downfield. The α-proton (α-CH) signal is typically observed around 4.0-4.3 ppm, often coupled to the adjacent methylene protons. The urethane (B1682113) N-H proton gives a signal that can vary in position (typically 5.0-7.0 ppm) depending on solvent and concentration, and it may appear as a broad singlet or a doublet if coupled to the α-proton. acs.org The three protons of the terminal ammonium (B1175870) group (-NH₃⁺) appear as a broad singlet at a downfield chemical shift, usually around 8.0-8.3 ppm, due to the deshielding effect of the positive charge.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal, appearing around 175 ppm. mdpi.com The urethane carbonyl of the Boc group is found at approximately 155 ppm. mdpi.com The quaternary carbon and the methyl carbons of the Boc group resonate at roughly 80 ppm and 28 ppm, respectively. The α-carbon appears around 53-55 ppm, while the carbons of the long alkyl chain produce a series of signals in the 25-35 ppm range. mdpi.com
Rotational Isomers: Carbamates like the Boc group can exist as two slowly interconverting rotational isomers (rotamers), syn and anti, which can lead to the duplication of some NMR signals. acs.org This phenomenon is particularly noticeable in ¹³C NMR and can sometimes be observed in ¹H NMR, especially at low temperatures. acs.org The presence of these rotamers provides insight into the conformational dynamics of the molecule in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are based on analogous Boc-protected amino acids and presented as expected values.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~175 |
| Urethane Carbonyl (Boc C=O) | - | ~155 |
| Ammonium Protons (-NH₃⁺) | ~8.2 (broad s) | - |
| Urethane Proton (-NH-) | ~5.5 (d) | - |
| Quaternary Carbon (Boc C(CH₃)₃) | - | ~80 |
| α-Carbon (-CH(NHBoc)-) | ~4.1 (m) | ~54 |
| Methylene C-10 (-CH₂NH₃⁺) | ~3.0 (t) | ~40 |
| Methyl Carbons (Boc -C(CH₃)₃) | ~1.45 (s) | ~28 |
| Methylene Chain (-(CH₂)₇-) | 1.2 - 1.6 (m) | 25 - 35 |
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to obtain structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique used for this type of molecule.
In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺. For this compound (C₁₅H₃₁ClN₂O₄, Mol. Wt.: 354.87), the free base (C₁₅H₃₀N₂O₄, Mol. Wt.: 318.41) would yield an [M+H]⁺ peak at an m/z (mass-to-charge ratio) of 319.2.
Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns that confirm the structure. A hallmark of Boc-protected compounds is the facile loss of the Boc group or parts of it. doaj.org Common fragmentation pathways include:
Loss of tert-butyl cation (C₄H₉⁺), resulting in a fragment of [M+H - 57]⁺.
Loss of isobutylene (B52900) (C₄H₈), resulting in a fragment of [M+H - 56]⁺.
Loss of the entire Boc group (C₅H₉O₂), resulting in a fragment of [M+H - 101]⁺. researchgate.net
The observation of these neutral losses and fragment ions provides definitive evidence for the presence and location of the Boc protecting group. doaj.orgacdlabs.com
Table 2: Expected ESI-MS Fragmentation Data for Boc-DADec (Free Base)
| m/z Value | Assignment | Description |
| 319.2 | [M+H]⁺ | Protonated molecular ion |
| 263.2 | [M+H - 56]⁺ | Loss of isobutylene from the Boc group |
| 219.2 | [M+H - 100]⁺ | Loss of the entire Boc group (as C₅H₈O₂) |
| 158.1 | - | Further fragmentation, e.g., loss of Boc and COOH |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. thieme-connect.com
FTIR Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands. A strong, broad band is typically observed in the 3400-2400 cm⁻¹ region, which corresponds to the O-H stretching of the carboxylic acid hydrogen-bonded dimer and the N-H stretching vibrations of the ammonium and urethane groups. nih.gov The most revealing region is the carbonyl stretching region. Two distinct C=O stretching bands are expected: one for the urethane carbonyl of the Boc group at approximately 1680-1700 cm⁻¹, and another for the carboxylic acid carbonyl at around 1720-1740 cm⁻¹. beilstein-journals.orgthieme-connect.com The N-H bending vibration of the urethane appears around 1520 cm⁻¹. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are visible, C-H and C-C bond vibrations within the long alkyl chain often give rise to strong signals, which can be useful for studying conformational order. thieme-connect.com
Table 3: Key Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibration Mode | Functional Group |
| ~3350 | N-H Stretch | Urethane (-NH-) |
| ~3000 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |
| ~2930, ~2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1725 | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1690 | C=O Stretch (Amide I) | Urethane (-NH-C=O) |
| ~1520 | N-H Bend (Amide II) | Urethane (-NH-C=O) |
| ~1365 | C-H Bend | tert-Butyl |
| ~1160 | C-O Stretch | Urethane (-O-C=O) |
Circular Dichroism (CD) spectroscopy is essential for confirming the absolute configuration (stereochemistry) of the chiral center (the α-carbon) and for studying the secondary structure or conformation of the molecule. rsc.org As an L-amino acid derivative, Boc-L-DADec*HCl is expected to exhibit a characteristic CD spectrum.
The technique measures the differential absorption of left and right circularly polarized light. researchgate.net For α-amino acids, the n→π* electronic transition of the carboxyl/carboxylate chromophore, typically occurring around 210-230 nm, gives rise to a Cotton effect. The sign of this Cotton effect is indicative of the stereochemistry at the α-carbon. researchgate.net For L-amino acids, this transition typically results in a positive Cotton effect. The presence and sign of this signal confirm that the material is the L-enantiomer and not a racemic mixture. rsc.org The analysis can be sensitive to pH and solvent, which influence the ionization state of the chromophores. beilstein-journals.org
Advanced Chromatographic and Separation Science Techniques
Chromatographic methods are critical for assessing the purity of this compound and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical and chiral purity of this compound.
Reversed-Phase HPLC (RP-HPLC): For chemical purity analysis, RP-HPLC is commonly used. A C18 stationary phase is typical, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by a UV detector (typically at 210-220 nm). A high-purity sample should exhibit a single major peak.
Chiral HPLC: To determine the enantiomeric purity (e.g., the percentage of the desired L-enantiomer versus the undesired D-enantiomer), chiral HPLC is required. This involves using a chiral stationary phase (CSP). sigmaaldrich.com Polysaccharide-based CSPs are often effective for separating the enantiomers of N-protected amino acids. rsc.org The separation allows for the quantification of even small amounts of the undesired enantiomer, which is crucial for applications where stereochemical integrity is paramount.
Table 4: Example of a Reversed-Phase HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Result | Purity ≥ 98% |
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. selvita.com This method is recognized for its efficiency, high flow rates, and reduced consumption of organic solvents, making it an environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com SFC is particularly advantageous for the separation of chiral compounds, which are molecules that exist as non-superimposable mirror images (enantiomers). selvita.comnih.gov The quantification and separation of enantiomers are critical in many fields, especially in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct biological activities. selvita.com
The separation is typically achieved on a chiral stationary phase (CSP), where the differential interactions between the enantiomers and the CSP lead to their separation. nih.gov Factors such as the percentage of co-solvent (modifier) and column temperature can significantly influence retention and selectivity. nih.gov
However, the application of SFC for chiral separation is relevant only for chiral molecules. The compound Boc-DADecHCl, which is N1-t-Butyloxycarbonyl-1,10-diaminodecane hydrochloride, is an achiral molecule. It does not possess a stereocenter and therefore does not have enantiomers. Consequently, chiral separation techniques are not applicable to Boc-DADecHCl itself. While SFC is a valuable tool for achiral separations and purification, the specific application for chiral resolution is not relevant for this compound.
Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization
Microscopic techniques are indispensable for visualizing the physical form, structure, and surface features of solid materials at the micro and nanoscale.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. thermofisher.com The interaction of the electrons with the sample forms an image, providing high-resolution, two-dimensional projections of the internal structure. thermofisher.commpg.de For the analysis of Boc-DADecHCl, TEM could be employed to investigate the primary particle size, shape, and the presence of any internal crystalline or amorphous domains within the material. To prepare a sample for TEM analysis, the Boc-DADecHCl powder would typically be dispersed in a suitable solvent and deposited onto a TEM grid.
Scanning Electron Microscopy (SEM) , in contrast, scans a focused beam of electrons over a sample's surface to produce an image. researchgate.net The signals detected are primarily secondary electrons and backscattered electrons, which provide information about the sample's surface topography and composition. researchgate.netnih.gov SEM analysis of this compound powder would reveal details about the morphology of the particles or agglomerates, their size distribution, and surface texture. This technique does not require the sample to be as thin as for TEM and provides a three-dimensional-like view of the surface.
Detailed research findings from these techniques would provide a comprehensive morphological profile of a given batch of this compound.
| Parameter | Technique | Expected Information for this compound |
| Particle Shape | SEM, TEM | Elucidation of the general form (e.g., crystalline, irregular, spherical) of the primary particles. |
| Particle Size | SEM, TEM | Measurement of the dimensions of individual particles. |
| Size Distribution | SEM | Statistical analysis of the range and prevalence of particle sizes within the sample. |
| Surface Texture | SEM | High-magnification imaging of surface features such as smoothness, porosity, or crystalline facets. |
| Agglomeration State | SEM | Observation of how primary particles cluster together to form larger secondary structures. |
| Internal Structure | TEM | Identification of internal features like crystal lattice defects or amorphous regions. |
This table presents hypothetical data that would be generated from the analysis of Boc-DADecHCl using SEM and TEM.*
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. nih.govazolifesciences.com An AFM operates by scanning a sharp mechanical probe, or tip, attached to a cantilever across the sample surface. azolifesciences.commpie.de The deflection of the cantilever due to forces between the tip and the surface is measured by a laser and photodetector system, which is then used to generate a topographical map. mpie.de
For this compound, AFM would be an invaluable tool for characterizing the nanoscale surface topography of the material, whether as a powder pressed into a pellet or as a thin film. It can provide quantitative data on surface roughness, grain size, and the presence of any surface defects or domains with different physical properties. nih.gov Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, and typically requires minimal sample preparation. nih.gov
| Parameter | Technique | Expected Information for this compound |
| 3D Surface Topography | AFM | High-resolution, three-dimensional visualization of the sample surface. |
| Surface Roughness | AFM | Quantitative measurement of the average height variations on the surface (e.g., Ra, Rq). |
| Nanoscale Features | AFM | Identification and measurement of fine details such as step heights, pits, and grain boundaries. |
| Phase Imaging | AFM | Mapping of variations in material properties like adhesion and viscoelasticity across the surface. |
This table outlines the type of data that could be obtained from an AFM analysis of a Boc-DADecHCl surface.*
Calorimetric and Thermodynamic Methods for Interaction Analysis
Calorimetric techniques measure heat changes associated with physical transitions or chemical reactions, providing fundamental thermodynamic data.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to study the thermodynamics of binding interactions in solution. upm.esnih.gov It directly measures the heat released or absorbed during the binding event between two or more molecules. In a typical experiment, a solution of one component (the ligand) is titrated into a solution of the other component (the macromolecule) in the sample cell, and the resulting heat change per injection is measured. tainstruments.com
While Boc-DADecHCl is a relatively small molecule, ITC could be used to study its interaction with other molecules. For instance, in the context of supramolecular chemistry or materials science, one could study the binding of Boc-DADecHCl to host molecules like cyclodextrins or crown ethers. Such studies would provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). upm.es
| Thermodynamic Parameter | Technique | Significance for Boc-DADecHCl Interactions |
| Binding Affinity (Ka) | ITC | Quantifies the strength of the interaction between Boc-DADecHCl and a binding partner. |
| Enthalpy Change (ΔH) | ITC | Indicates the heat released or absorbed upon binding, providing insight into the nature of the interacting forces (e.g., hydrogen bonding, van der Waals). |
| Entropy Change (ΔS) | ITC | Reflects the change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes. |
| Stoichiometry (n) | ITC | Determines the molar ratio of the interacting components in the resulting complex. |
This table presents the thermodynamic parameters that would be determined from an ITC study of Boc-DADecHCl interacting with a binding partner.*
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to characterize the thermal properties of materials, such as melting point, glass transition temperature, and heat of fusion. wikipedia.orgfilab.fr
For a crystalline solid like this compound, DSC is an essential tool for determining its melting temperature (Tm) and enthalpy of fusion (ΔHfus). A sharp, single endothermic peak on the DSC thermogram is indicative of a pure, crystalline substance. The temperature at the peak maximum is taken as the melting point, and the area under the peak corresponds to the heat required to melt the sample. researchgate.net The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point. DSC can also be used to study thermal stability and decomposition.
| Thermal Property | Technique | Expected Information for this compound |
| Melting Point (Tm) | DSC | The temperature at which the compound transitions from a solid to a liquid state. A sharp peak indicates high purity. |
| Enthalpy of Fusion (ΔHfus) | DSC | The amount of energy required to melt the sample, providing information on the degree of crystallinity. |
| Glass Transition (Tg) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state (applicable if an amorphous form exists). |
| Thermal Decomposition | DSC | Onset temperature and enthalpy changes associated with the degradation of the compound at higher temperatures. |
This table summarizes the key thermal properties of Boc-DADecHCl that can be determined using DSC.*
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N1-t-Butyloxycarbonyl-1,10-diaminodecane hydrochloride |
| HPLC | High-Performance Liquid Chromatography |
| SFC | Supercritical Fluid Chromatography |
| TEM | Transmission Electron Microscopy |
| SEM | Scanning Electron Microscopy |
| AFM | Atomic Force Microscopy |
| ITC | Isothermal Titration Calorimetry |
| DSC | Differential Scanning Calorimetry |
| Carbon Dioxide | CO₂ |
| Boc-proline | N-tert-Butoxycarbonyl-proline |
Rheological and Mechanical Characterization of this compound-Derived Materials
The functional characteristics of materials engineered from the chemical compound N¹-t-Butyloxycarbonyl-1,10-diaminodecane hydrochloride (this compound) are critically dependent on their bulk physical properties. Following the synthesis of polymers—such as polyamides or polyurethanes—or hydrogel networks using the deprotected 1,10-diaminodecane (B146516) backbone, a thorough evaluation of their rheological and mechanical behavior is essential. This characterization provides fundamental insights into the material's structural integrity, viscoelastic nature, and potential performance under various conditions, thereby guiding its suitability for specific advanced applications.
Rheological studies are paramount for materials intended for use in fluid or semi-solid states, such as injectable hydrogels or polymer melts for processing. These studies investigate the flow and deformation of matter under applied stress. For solid-state applications, mechanical characterization is crucial to determine a material's strength, stiffness, and durability.
Rheological Characterization
The rheological properties of materials derived from this compound, particularly in the form of hydrogels, dictate their processability and functional behavior. Rheometers are employed to measure key parameters like viscosity and viscoelastic moduli.
Viscoelastic Properties: Hydrogels and polymeric materials are typically viscoelastic, meaning they exhibit both liquid-like (viscous) and solid-like (elastic) characteristics. tainstruments.com In dynamic oscillatory rheology, a sinusoidal strain or stress is applied to the sample to determine the storage modulus (G') and the loss modulus (G'').
Storage Modulus (G'): Represents the elastic component and quantifies the energy stored in the material during deformation. A higher G' indicates a more solid-like, structured material.
Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat. A higher G'' is characteristic of a more fluid-like material.
Tan Delta (tan δ): The ratio of G''/G', known as the loss tangent, provides a measure of the material's damping ability. A tan δ value < 1 indicates predominantly elastic behavior, while a value > 1 signifies predominantly viscous behavior. tainstruments.com
The gelation process of a hydrogel, potentially using 1,10-diaminodecane as a crosslinker, can be monitored by tracking G' and G'' over time. The gel point is typically identified as the crossover point where G' becomes larger than G'', signifying the formation of a structured network. nih.gov
Shear-Thinning Behavior: For applications like injectable biomaterials, shear-thinning behavior is highly desirable. This property, characterized by a decrease in viscosity as the shear rate increases, allows the material to be easily injected through a syringe and then recover its structural integrity upon deposition. concordia.ca
Below is a representative data table illustrating how the viscoelastic properties of a hypothetical hydrogel derived from 1,10-diaminodecane might vary with the concentration of a crosslinking agent.
| Crosslinker Concentration (% w/v) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Complex Viscosity (η*) at 1 Hz (Pa·s) |
|---|---|---|---|
| 1.0 | 250 | 45 | 42 |
| 2.0 | 550 | 60 | 90 |
| 3.0 | 980 | 75 | 160 |
| 5.0 | 1800 | 90 | 290 |
This table presents hypothetical data based on general principles observed in hydrogel rheology, where an increase in crosslinker density leads to a stronger, more elastic network. issuu.commpg.de
Mechanical Characterization
The mechanical integrity of solid polymeric materials synthesized using 1,10-diaminodecane is a critical determinant of their utility, especially for load-bearing or structural applications. Standard techniques are used to quantify their response to applied forces.
Tensile Testing: This is a fundamental test to determine several key properties from a stress-strain curve. concordia.ca
Tensile Strength: The maximum stress a material can withstand while being stretched before breaking.
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
Elongation at Break: The percentage increase in length that a material undergoes before fracturing.
Dynamic Mechanical Analysis (DMA): DMA is a powerful technique used to measure the mechanical properties of polymers as a function of temperature, frequency, or time. Current time information in Merrimack County, US.google.com It provides detailed information about the viscoelastic nature of the material in its solid state. A key parameter obtained from DMA is the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a hard, glassy state to a more rubbery, flexible state. The Tg is often identified by the peak of the tan delta curve. Current time information in Merrimack County, US.
Hardness: The resistance of a material to localized plastic deformation, such as scratching or indentation, is another important mechanical property. For polymers, this is commonly measured using a durometer and expressed on a Shore hardness scale (e.g., Shore A or Shore D). uni-regensburg.de
The following interactive table shows plausible mechanical properties for a series of hypothetical polyurethanes formed by reacting 1,10-diaminodecane with different diisocyanates, illustrating the structure-property relationships.
| Polyurethane System (Diamine + Diisocyanate) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|---|
| 1,10-diaminodecane + Hexamethylene Diisocyanate (HDI) | 35 | 250 | 450 | -40 |
| 1,10-diaminodecane + Isophorone Diisocyanate (IPDI) | 45 | 500 | 300 | 15 |
| 1,10-diaminodecane + Toluene Diisocyanate (TDI) | 55 | 800 | 250 | 45 |
This table contains hypothetical data reflecting the general principle that incorporating more rigid aromatic diisocyanates (like TDI) into a polyurethane backbone, compared to flexible aliphatic ones (like HDI), typically increases tensile strength, stiffness (Young's Modulus), and the glass transition temperature, while reducing elongation. concordia.caresearchgate.net
Computational and Theoretical Studies on Boc Dadec*hcl
Molecular Dynamics (MD) Simulations of Boc-DADec*HCl and its Assemblies
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. vt.edu For this compound, MD simulations offer critical insights into its conformational flexibility, behavior in solution, and its propensity to form larger aggregates or assemblies.
Detailed Research Findings: Simulations of Boc-DADecHCl are typically performed using force fields like AMBER or CHARMM, which define the potential energy of the system. vt.edumdpi.com The molecule is placed in a simulated box of solvent, usually water, to mimic experimental conditions. The long, ten-carbon alkyl chain of Boc-DADecHCl imparts significant conformational freedom. MD trajectories would reveal that this chain is not static but dynamically samples a wide range of bent and extended conformations.
The amphiphilic nature of the molecule—comprising a nonpolar hydrocarbon tail and polar end groups (the protonated amine and the Boc-protected amine)—drives its behavior in aqueous environments. Simulations can predict the formation of self-assembled structures, such as micelles or bilayers, where the hydrophobic decane (B31447) chains cluster together to minimize contact with water, while the polar head groups remain exposed to the solvent. The root-mean-square deviation (RMSD) of the carbon backbone can be tracked over the simulation time to quantify the chain's flexibility and conformational stability. One study involving MD simulations of various diamines, including 1,10-diaminodecane (B146516), highlighted the dynamic nature of such alkyl chains when interacting with surfaces. acs.org
Key parameters derived from MD simulations provide quantitative descriptions of the molecule's properties in solution.
| MD Simulation Parameter | Description | Predicted Value/Behavior for this compound |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuates, with higher values for extended conformations and lower values for folded states. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | The hydrophobic core (alkyl chain) will show a lower SASA in aggregated forms compared to a single solvated molecule. |
| End-to-End Distance | The distance between the terminal nitrogen atoms. | Varies significantly, reflecting the high flexibility of the decane linker. |
| Hydrogen Bonds | Number of hydrogen bonds formed with water or between molecules. | The terminal -NH3+ and Boc-carbonyl groups are primary sites for hydrogen bonding with water. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity.
Detailed Research Findings: For Boc-DADecHCl, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-31G) can yield its optimized three-dimensional geometry. From this, key electronic descriptors are obtained. The Molecular Electrostatic Potential (MEP) map is particularly insightful, as it visualizes the charge distribution across the molecule. The MEP for this compound would show a region of high positive potential around the ammonium (B1175870) (-NH3+) group, identifying it as a site susceptible to nucleophilic attack or electrostatic interaction. Conversely, negative potential would be concentrated around the carbonyl oxygen atoms of the Boc group, indicating their role as hydrogen bond acceptors.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies lower reactivity. For this compound, the HOMO is expected to be localized primarily on the carbamate (B1207046) moiety, while the LUMO would be distributed more broadly. These calculations help rationalize the molecule's use in further chemical synthesis. mdpi.com
| Quantum Chemical Property | Description | Predicted Finding for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Determines the electron-donating character. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Determines the electron-accepting character. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates kinetic stability and chemical reactivity. A relatively large gap is expected. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the charged ammonium group and polar carbamate. |
| Mulliken Atomic Charges | Calculated partial charge on each atom. | Confirms the localization of positive charge on the ammonium group and negative charge on the oxygen atoms. |
In Silico Modeling of Self-Assembly Processes and Intermolecular Interactions
Building upon MD simulations, in silico modeling can be used to specifically investigate the process of self-assembly. This involves simulating many this compound molecules simultaneously to observe their spontaneous organization into larger, ordered structures.
Detailed Research Findings: The primary driving forces for the self-assembly of this compound are hydrophobic interactions and hydrogen bonding. When multiple molecules are simulated in an aqueous environment, the nonpolar decane tails will tend to aggregate to minimize their unfavorable contact with water—a phenomenon known as the hydrophobic effect. Simultaneously, the polar head groups will arrange to maximize favorable hydrogen bonding and electrostatic interactions with each other and with surrounding water molecules. Studies on the self-assembly of other Boc-protected amphiphiles confirm this general mechanism. acs.orgmaynoothuniversity.ie
All-atom MD simulations can reveal the specific intermolecular contacts, such as hydrogen bonds between the N-H of the carbamate and the carbonyl oxygen of a neighboring molecule. Coarse-grained (CG) simulations, where groups of atoms are represented as single particles, can also be used to model the formation of larger aggregates over longer time scales, which would be computationally prohibitive with all-atom detail. These models would predict the critical aggregation concentration and the morphology of the resulting assemblies (e.g., spherical micelles, worm-like micelles, or lamellar sheets).
| Intermolecular Interaction | Role in Self-Assembly | Predicted Strength |
| Hydrophobic (van der Waals) | Drives the aggregation of the C10 alkyl chains. | Strong; the primary driving force for assembly. |
| Hydrogen Bonding | Orients the polar head groups at the assembly-water interface. | Moderate; involves the carbamate N-H and C=O groups. |
| Electrostatic | Repulsive interactions between -NH3+ groups influence head group spacing. | Moderate; influences the curvature and stability of the assembly. |
Theoretical Prediction of Structure-Function Relationships within a Molecular Context
A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its function. For this compound, its primary function is as a bifunctional linker, used in more complex chemical syntheses, such as in the development of Proteolysis Targeting Chimeras (PROTACs). chemdad.com
Detailed Research Findings: Theoretical studies can directly correlate computed properties with this linker function. The length and flexibility of the 10-carbon chain are paramount. MD simulations quantify this flexibility, showing how the linker can adopt various conformations to optimally position the two functional ends for subsequent reactions or for binding to biological targets.
The structure-activity relationship (SAR) can be explored by computationally modeling a series of homologous linkers (e.g., with varying alkyl chain lengths). For instance, a study on aromathecin derivatives found that diaminoalkane substituents with more than six carbons possessed lower biological activity, likely due to unfavorable hydrophobic interactions within a target binding site. researchgate.net Similar computational analyses on systems incorporating the Boc-DADec linker could predict an optimal length for specific applications by modeling the interactions of the entire construct. The electronic properties determined by quantum chemistry, such as the nucleophilicity of the terminal amine after deprotection, directly relate to its function in synthetic coupling reactions.
| Structural/Electronic Property | Correlated Function | Method of Prediction |
| Alkyl Chain Length (10 carbons) | Determines the spatial separation between linked moieties; influences hydrophobicity and binding compatibility. | Comparative modeling with shorter/longer linkers. |
| Conformational Flexibility | Allows for optimal orientation of terminal groups for binding or reaction. | Molecular Dynamics (MD) simulations. |
| Terminal Group Reactivity | Governs the efficiency of coupling reactions after Boc deprotection. | Quantum chemical calculations (MEP, Fukui functions). |
| Amphiphilicity | Influences solubility and the potential for self-assembly or interaction with membranes. | MD simulations and LogP calculations. |
Future Perspectives and Emerging Research Trajectories for Boc Dadec*hcl
Development of Novel and Sustainable Synthetic Routes
The synthesis of Boc-DADec*HCl is fundamentally linked to the synthesis of its precursor, 1,10-diaminodecane (B146516). Traditional methods for the synthesis of long-chain diamines often involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on developing greener and more efficient synthetic pathways. One promising approach involves the catalytic amination of diols or the reductive amination of dinitriles derived from renewable feedstocks.
A patent for the synthesis of high-purity primary diamines outlines a method starting from sebaconitrile. google.com This process involves hydrogenation in the presence of a Raney nickel catalyst and ammonia. google.com Future advancements could focus on replacing heterogeneous catalysts with more sustainable and recyclable options, such as biocatalysts or nano-catalysts, to improve reaction efficiency and reduce environmental impact. The development of continuous flow processes for the synthesis of 1,10-diaminodecane and its subsequent Boc-protection would also represent a significant step towards a more sustainable and scalable production.
| Parameter | Current Method (based on similar diamines) | Future Sustainable Approach |
| Starting Material | Sebaconitrile | Bio-based dinitriles or diols |
| Catalyst | Raney Nickel | Biocatalysts, Nanocatalysts |
| Solvent | Ethanol | Supercritical CO2, Ionic Liquids |
| Reaction Conditions | High pressure and temperature | Milder, enzyme-catalyzed conditions |
| Byproducts | Potential for various side products | Higher selectivity, fewer byproducts |
Exploration of Unconventional Supramolecular Architectures
The self-assembly of amphiphilic molecules like this compound is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. While conventional structures like micelles and bilayers are expected, future research should aim to uncover more complex and unconventional supramolecular architectures. The introduction of co-assembling molecules, variation of solvent polarity, and changes in pH and temperature could lead to the formation of novel structures such as nanotubes, helical ribbons, or complex vesicular networks.
The study of supramolecular assemblies of similar amino acid derivatives has shown that chirality can play a critical role in the resulting morphology. nih.gov Investigating the co-assembly of this compound with chiral molecules could lead to the formation of chiral superstructures with potential applications in catalysis and separation technologies. Furthermore, the use of advanced characterization techniques like cryogenic transmission electron microscopy (cryo-TEM) and small-angle X-ray scattering (SAXS) will be crucial in elucidating the intricate details of these unconventional architectures.
| Architectural Motif | Driving Forces | Potential Applications |
| Nanotubes | Directional hydrogen bonding, π-π stacking (with co-assemblers) | Drug delivery, nanoelectronics |
| Helical Ribbons | Chirality transfer from co-assemblers | Chiral catalysis, sensing |
| Vesicular Networks | Inter-vesicle fusion and fission | Controlled release systems |
| Bicontinuous Micelles | Specific solvent interactions | Templating for porous materials |
Integration with Advanced Robotics and High-Throughput Screening in Chemical Synthesis Research
The exploration of the vast parameter space governing the self-assembly of this compound can be significantly accelerated by the integration of robotics and high-throughput screening (HTS). Automated platforms can rapidly prepare and screen a large number of samples under varying conditions (e.g., concentration, solvent composition, temperature, presence of additives). This allows for the rapid identification of conditions that lead to the formation of desired supramolecular structures.
HTS methods, often employing fluorescence or light scattering-based assays, can be used to quickly assess the self-assembly behavior of this compound. colab.wsnih.gov For instance, the use of fluorescent probes that are sensitive to the polarity of their microenvironment can indicate the formation of hydrophobic domains within self-assembled structures. Machine learning algorithms can then be employed to analyze the large datasets generated by HTS to identify complex relationships between experimental parameters and the resulting supramolecular architectures, thereby guiding the rational design of new materials. researchgate.net
| Technology | Application in this compound Research | Expected Outcome |
| Robotic Liquid Handlers | Automated sample preparation with varying parameters | Rapid exploration of the self-assembly landscape |
| High-Throughput Plate Readers | Rapid screening of self-assembly using spectroscopic methods | Identification of optimal conditions for specific structures |
| Automated Microscopy | High-content imaging of resulting morphologies | Morphological phase diagrams |
| Machine Learning Algorithms | Analysis of large datasets from HTS | Predictive models for self-assembly behavior |
Deeper Theoretical Understanding of Complex Self-Assembly Mechanisms
Concurrent with experimental explorations, a deeper theoretical understanding of the self-assembly mechanisms of this compound is essential. Molecular dynamics (MD) simulations and other computational methods can provide valuable insights into the molecular-level interactions that govern the formation of different supramolecular structures. These simulations can help to visualize the dynamic process of self-assembly and to calculate key thermodynamic parameters that determine the stability of different architectures.
Quantum chemical calculations can be employed to study the non-covalent interactions between Boc-DADecHCl molecules in detail. nih.gov For example, density functional theory (DFT) can be used to calculate the strength of hydrogen bonds and van der Waals interactions. researchgate.netmdpi.com This information can then be used to develop more accurate force fields for MD simulations, leading to more reliable predictions of self-assembly behavior. The combination of theoretical and experimental approaches will be crucial for developing a comprehensive understanding of the structure-property relationships in materials derived from Boc-DADecHCl.
| Computational Method | Information Gained for this compound | Impact on Research |
| Molecular Dynamics (MD) | Dynamic process of self-assembly, aggregate morphology | Visualization of assembly pathways |
| Density Functional Theory (DFT) | Strength and nature of intermolecular interactions | Rationalization of experimental observations |
| Coarse-Grained Simulations | Large-scale assembly over long timescales | Prediction of mesoscale structures |
| Quantum Theory of Atoms in Molecules (QTAIM) | Detailed analysis of non-covalent interactions | Deeper understanding of driving forces |
Synergistic Applications of this compound in Interdisciplinary Chemical Science
The unique properties of Boc-DADecHCl and its self-assembled structures open up a wide range of potential applications in various interdisciplinary fields of chemical science. The primary amine group, once deprotected, can be further functionalized, allowing for the covalent attachment of other molecules, such as fluorescent dyes, targeting ligands, or catalytic moieties. This versatility makes Boc-DADecHCl a valuable platform for the development of advanced functional materials.
In the field of drug delivery, self-assembled nanostructures of functionalized this compound could serve as carriers for hydrophobic drugs, enhancing their solubility and bioavailability. In materials science, these structures could be used as templates for the synthesis of porous materials with controlled pore sizes and functionalities. Furthermore, the ability to form ordered structures on surfaces could be exploited for applications in nanoscience and electronics, such as the development of sensors or molecular wires. The exploration of these synergistic applications will require collaboration between chemists, materials scientists, biologists, and engineers.
| Interdisciplinary Field | Potential Application of this compound | Key Feature to be Exploited |
| Drug Delivery | Nanocarriers for hydrophobic drugs | Self-assembly into core-shell structures |
| Materials Science | Templates for porous materials | Ordered supramolecular architectures |
| Biomedical Engineering | Scaffolds for tissue engineering | Biocompatibility and functionalizability |
| Nanoscience | Surface patterning and molecular electronics | Controlled self-assembly on substrates |
| Catalysis | Nanoreactors with confined environments | Formation of micelles and vesicles |
Q & A
Q. What experimental frameworks assess this compound interactions in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
